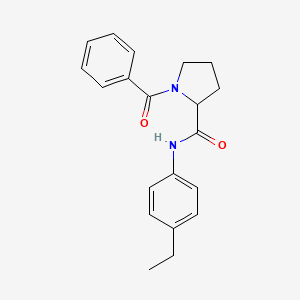
1-benzoyl-N-(4-ethylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(4-ethylphenyl)prolinamide, also known as BEP, is a proline derivative that has been extensively used in scientific research. It is a chiral molecule that possesses both amide and ketone functional groups. BEP is known for its ability to selectively inhibit the dopamine transporter (DAT) without affecting the serotonin or norepinephrine transporters. This property makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.
Wirkmechanismus
1-benzoyl-N-(4-ethylphenyl)prolinamide selectively inhibits the dopamine transporter (DAT) by binding to its substrate recognition site. This prevents the uptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. 1-benzoyl-N-(4-ethylphenyl)prolinamide has been shown to have a higher affinity for DAT than other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-ethylphenyl)prolinamide has been shown to have various biochemical and physiological effects. For instance, it has been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation. This effect is thought to underlie the reinforcing properties of drugs of abuse such as cocaine and amphetamine. 1-benzoyl-N-(4-ethylphenyl)prolinamide has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-(4-ethylphenyl)prolinamide has several advantages for lab experiments. It is a highly selective inhibitor of DAT, which allows researchers to investigate the role of dopamine in various physiological and pathological processes without affecting other monoamine transporters. 1-benzoyl-N-(4-ethylphenyl)prolinamide is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 1-benzoyl-N-(4-ethylphenyl)prolinamide in lab experiments. It has a relatively low potency compared to other DAT inhibitors, which can limit its effectiveness in certain experiments. Additionally, the effects of 1-benzoyl-N-(4-ethylphenyl)prolinamide on other neurotransmitter systems such as serotonin and norepinephrine are not well understood, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 1-benzoyl-N-(4-ethylphenyl)prolinamide. One area of interest is the role of dopamine in the regulation of stress and anxiety. 1-benzoyl-N-(4-ethylphenyl)prolinamide has been shown to reduce anxiety-like behaviors in animals, suggesting that it may have therapeutic potential for anxiety disorders. Another area of interest is the development of more potent and selective DAT inhibitors based on the structure of 1-benzoyl-N-(4-ethylphenyl)prolinamide. These compounds could be useful for investigating the role of dopamine in various neurological and psychiatric disorders. Finally, the effects of 1-benzoyl-N-(4-ethylphenyl)prolinamide on other neurotransmitter systems such as serotonin and norepinephrine warrant further investigation to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 1-benzoyl-N-(4-ethylphenyl)prolinamide involves the reaction of proline with benzoyl chloride and 4-ethylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of 1-benzoyl-N-(4-ethylphenyl)prolinamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(4-ethylphenyl)prolinamide has been used in various scientific research studies to investigate the role of dopamine in different physiological and pathological processes. For instance, 1-benzoyl-N-(4-ethylphenyl)prolinamide has been used to study the effects of dopamine on reward-related behaviors, such as drug addiction and food intake. It has also been used to investigate the role of dopamine in the regulation of mood, cognition, and motor function.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(4-ethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-15-10-12-17(13-11-15)21-19(23)18-9-6-14-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUSGPJRDSNMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6052079.png)

![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)



![2-(ethylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6052107.png)
![1-cyclopentyl-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052113.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6052122.png)
![2-(4-fluorophenyl)-4-{[(4-methylpiperazin-1-yl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6052130.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6052149.png)
![6-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6052166.png)
